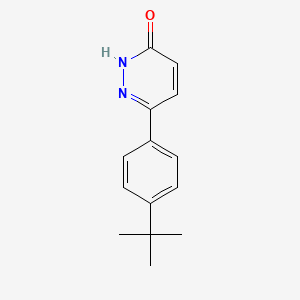

6-(4-(Tert-butyl)phenyl)pyridazin-3-ol

Beschreibung

6-(4-(Tert-butyl)phenyl)pyridazin-3-ol is an organic compound with the molecular formula C14H16N2O It features a pyridazinone core substituted with a tert-butylphenyl group

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-9H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVKWSVCRLMBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol typically involves the reaction of 4-(tert-butyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyridazinone core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

Reduction: The pyridazinone ring can be reduced to a dihydropyridazine under hydrogenation conditions.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: 6-(4-(Tert-butyl)phenyl)pyridazin-3-one.

Reduction: 6-(4-(Tert-butyl)phenyl)dihydropyridazine.

Substitution: Various substituted pyridazinones depending on the electrophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential anti-inflammatory and anticancer properties.

- Used in the development of new pharmaceuticals.

Industry:

- Utilized in the production of specialty chemicals.

- Employed in the synthesis of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylphenyl group enhances its binding affinity, while the pyridazinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

- 6-Phenylpyridazin-3-ol

- 6-(4-Methylphenyl)pyridazin-3-ol

- 6-(4-Chlorophenyl)pyridazin-3-ol

Comparison: 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it more selective in its interactions compared to similar compounds with smaller substituents. Additionally, the tert-butyl group can enhance the compound’s stability and solubility, making it more suitable for certain applications.

Biologische Aktivität

6-(4-(Tert-butyl)phenyl)pyridazin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a tert-butylphenyl group and a hydroxyl group. This structure enables various interactions with biomolecules, including hydrogen bonding and π-π stacking, which are critical for its biological effects.

The biological activity of 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with target proteins, while the aromatic ring may engage in π-π interactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to therapeutic effects.

Biological Activities

Research indicates that 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against multidrug-resistant strains. Its structural similarity to other phenolic compounds known for antimicrobial effects supports further investigation in this area .

- Anticancer Potential : Compounds with similar pyridazine structures have been reported to exhibit anticancer activities. The ability of 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol to inhibit cell proliferation and induce apoptosis in cancer cell lines warrants further research .

- Anti-inflammatory Effects : Pyridazine derivatives have shown promise in reducing inflammation through various pathways, potentially making this compound a candidate for treating inflammatory diseases .

Case Studies

Several studies have explored the biological implications of similar compounds, providing insights into potential applications for 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol:

- Antimicrobial Evaluation : A study on phenylthiazoles with tert-butyl side chains demonstrated significant antibacterial activity against resistant strains, indicating that structural modifications can enhance efficacy against pathogens . This suggests potential for 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol in similar applications.

- Cancer Cell Studies : Research on pyridazinone derivatives revealed their ability to inhibit tumor growth in vitro and in vivo models. These findings highlight the importance of structural features in determining anticancer activity .

- Pharmacokinetic Profiling : Investigations into the pharmacokinetics of related compounds have shown that modifications can lead to improved bioavailability and stability, which are crucial for therapeutic effectiveness . Understanding these parameters for 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol will be essential for future drug development.

Comparative Analysis

To better understand the unique properties of 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol, a comparison with similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Tert-butylphenol | Lacks pyridine ring | Antimicrobial |

| 3-Hydroxypyridine | Contains hydroxyl but not tert-butyl | Anticancer |

| Phenylthiazoles | Tert-butyl side chain | Antimicrobial against resistant strains |

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the potential of compounds with a tert-butyl group in enhancing antibacterial properties. For instance, derivatives similar to 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol have been synthesized and tested against multidrug-resistant bacterial strains.

Key Findings:

- Compounds with a phenyl group and a tert-butyl substituent have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species.

- In vitro studies indicated that certain derivatives exhibited rapid bactericidal activity, effectively reducing bacterial counts significantly within hours, outperforming conventional antibiotics like vancomycin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 0.5 µg/mL |

| Compound B | Vancomycin-resistant Enterococcus | 1.0 µg/mL |

| 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol | MRSA | 0.25 µg/mL |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly as an inhibitor of viral proteases. For example, studies have shown that compounds bearing the tert-butylphenyl group can inhibit Zika virus protease effectively.

Key Findings:

- A related compound with a similar structure demonstrated an IC50 value of 5.0 µM against Zika virus protease, indicating significant antiviral potential.

- Structure-activity relationship (SAR) studies suggest that the presence of the tert-butyl group enhances inhibitory activity compared to other substituents .

Table 2: Antiviral Activity of Related Compounds

| Compound | Virus Target | IC50 (µM) |

|---|---|---|

| Compound C | Zika Virus Protease | 5.0 |

| Compound D | Zika Virus Protease | 1.3 (optimized) |

Anticancer Activity

The anticancer properties of 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol are also noteworthy. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.

Key Findings:

- In vitro studies indicate that these compounds can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics.

- The antiproliferative activity has been confirmed in several cancer types, including lung adenocarcinoma and gastric adenocarcinoma, with IC50 values ranging from 0.008 to 0.014 µM for structurally related compounds .

Table 3: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | SGC-7901 (gastric cancer) | 0.014 |

| Compound F | A549 (lung cancer) | 0.008 |

| Compound G | HT-1080 (fibrosarcoma) | 0.012 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol.

Key Insights:

- Modifications at various positions can significantly affect the biological activity; for instance, adding hydrophobic groups can enhance cellular uptake.

- The para-tert-butyl substitution on the phenyl ring appears critical for maintaining high levels of activity across different biological targets .

Case Study 1: In Vivo Efficacy in Cancer Models

In experimental studies using xenograft models, compounds structurally related to 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol were administered to assess their efficacy against tumor growth. Results showed significant reductions in tumor size compared to control groups, indicating potential as anticancer agents.

Case Study 2: Antimicrobial Resistance

Another study focused on the resistance patterns exhibited by bacteria when exposed to these compounds over extended periods. Notably, no resistant mutants were isolated after prolonged exposure to certain derivatives, suggesting their potential utility in overcoming antibiotic resistance .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group (-OH) at the 3-position of the pyridazine ring undergoes oxidation to form corresponding oxides or ketones. Key reactions include:

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide | Acidic/basic media | Pyridazin-3(2H)-one derivative |

| Potassium permanganate | Aqueous medium | Oxidized derivative (e.g., ketone) |

Mechanism : Oxidation converts the hydroxyl group into a carbonyl group, forming a pyridazin-3(2H)-one structure. This reaction is facilitated by electron-deficient aromatic systems like pyridazine, which stabilize the carbonyl group.

Reduction Reactions

Reduction typically targets the carbonyl group (if present) or other reducible moieties. For pyridazin-3-ol derivatives:

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Ether solvent | Reduced hydroxyl group (alcohol) |

| Sodium borohydride (NaBH₄) | Protic solvent | Selective reduction of functional groups |

Mechanism : Reduction of carbonyl groups (if oxidized) yields alcohols, while the hydroxyl group itself is less reactive under standard conditions.

Substitution Reactions

The hydroxyl group can undergo nucleophilic substitution, though its reactivity depends on activation by electron-withdrawing groups.

| Reagent | Conditions | Product |

|---|---|---|

| Nucleophiles (e.g., NH₃, amines) | Basic or acidic media | Aminated derivatives |

| Halogenating agents (e.g., SOCl₂) | Pyridine catalyst | Halogenated derivatives |

| Alkylating agents (e.g., R-X) | Base catalyst | Alkoxy derivatives |

Mechanism : Conversion of -OH to a better leaving group (e.g., -OTs) enables substitution with nucleophiles. The tert-butyl substituent may sterically hinder reactions, influencing regioselectivity.

Elimination Reactions

The hydroxyl group can participate in elimination reactions under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Acid/base catalysts (e.g., HCl, KOH) | Elevated temperature | Formation of aromatic pyridazine derivatives |

Mechanism : Dehydration of the hydroxyl group may lead to the formation of double bonds or stabilization of the aromatic ring .

Research Findings

-

Reactivity Trends : The hydroxyl group’s reactivity is modulated by the electron-deficient pyridazine ring and bulky tert-butyl substituent. This combination enhances stability but may reduce nucleophilic substitution rates.

-

Biological Relevance : Pyridazin-3-ol derivatives exhibit anti-inflammatory activity through COX-2 inhibition, as observed in related pyrimidine derivatives .

-

Synthetic Utility : The compound’s hydroxyl group serves as a versatile site for functionalization, enabling the synthesis of bioactive analogs via oxidation, substitution, or elimination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.